BenchChemオンラインストアへようこそ!

Serpin B9-IN-1

Apoptosis Caspase-3 Activity Melanoma

Serpin B9-IN-1 uniquely disrupts Serpin B9-Granzyme B complex, sensitizing immune-resistant tumors. Validated in vivo reduces bone metastasis survival & delays onset. Superior caspase-3 activation makes it a preferred chemical probe for functional oncology screens and assay development.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 154235-77-5
Cat. No. B120678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerpin B9-IN-1
CAS154235-77-5
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC=N2
InChIInChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
InChIKeyFRNTUFQKHQMLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serpin B9-IN-1 (BTCA, CAS 154235-77-5): A First-in-Class Small Molecule Inhibitor for Serpin B9-Driven Cancer Research


Serpin B9-IN-1 (also known as BTCA or 1,3-Benzoxazole-6-carboxylic acid; CAS 154235-77-5) is a synthetic small molecule identified as a specific inhibitor of the serine protease inhibitor Serpin B9 (Sb9, also known as PI-9) [1]. Sb9 is the sole known human intracellular inhibitor of Granzyme B (GrB), a key effector protease secreted by cytotoxic T lymphocytes and NK cells to induce apoptosis in target cells [2]. Tumor cells frequently overexpress Sb9 as a resistance mechanism to evade immune-mediated killing, and this overexpression is linked to poor prognosis and high metastatic burden in cancers such as lung cancer bone metastasis (LCBM) [3]. Serpin B9-IN-1 serves as a critical chemical probe for investigating the Sb9-GrB axis in oncology and immunology research.

Why Generic Substitution Fails: Serpin B9-IN-1's Target Specificity Precludes Simple Interchange


Generic substitution is not applicable to Serpin B9-IN-1 in a scientific research context due to its unique, target-specific mechanism of action. Unlike pan-serpin inhibitors or broad-spectrum protease modulators, Serpin B9-IN-1 is designed to specifically disrupt the Serpin B9-Granzyme B (Sb9-GrB) complex, a precise molecular interaction central to immune evasion in specific tumor types [1]. Simply interchanging with other 'serpin inhibitors' or 'small molecules' would fail to recapitulate the specific biological outcomes of Sb9 inhibition, such as the reduction of the Sb9-GrB complex, sensitization to immune-mediated apoptosis, and the distinct in vivo anti-metastatic effects observed in bone metastasis models [2]. The following evidence demonstrates the specific, quantifiable differentiators of Serpin B9-IN-1 that are lost upon substitution.

Quantitative Evidence for Serpin B9-IN-1 (CAS 154235-77-5): A Comparative Analysis for Informed Procurement


Superior Activation of Apoptotic Machinery: Serpin B9-IN-1 vs. Comparator Compound ZT0587

Serpin B9-IN-1 (designated compound 3034 in the source) demonstrated significantly higher induction of caspase-3 activity in B16 melanoma cells compared to another Sb9 small molecule inhibitor, ZT0587 [1]. Caspase-3 activation is a key downstream indicator of successful Granzyme B-mediated apoptosis and a direct measure of the compound's ability to sensitize tumor cells to immune effector mechanisms.

Apoptosis Caspase-3 Activity Melanoma

In Vivo Efficacy in Bone Metastasis: Quantified Reduction in Metastatic Burden by Serpin B9-IN-1

Serpin B9-IN-1 (BTCA) significantly suppresses lung cancer bone metastasis (LCBM) in a highly relevant in vivo model [1]. This study provides direct, quantifiable evidence of its anti-metastatic effect, a key functional endpoint that differentiates it from compounds only tested in vitro or in less relevant models.

Bone Metastasis Lung Cancer In Vivo Efficacy

Quantified Delay in Metastasis Onset by Serpin B9-IN-1

In a separate dosing regimen in the same bone metastasis model, treatment with Serpin B9-IN-1 resulted in a quantifiable delay in the onset of bone metastasis [1]. This time-to-event data provides an alternative metric of in vivo efficacy, demonstrating the compound's potential to not only reduce tumor burden but also slow disease progression.

Metastasis Time to Event In Vivo Pharmacodynamics

Direct Evidence of Target Engagement: Concentration-Dependent Disruption of Sb9-GrB Complex

Serpin B9-IN-1 (compound 3034) directly engages its target, as evidenced by a concentration-dependent reduction in the Serpin B9-Granzyme B (Sb9-GrB) covalent complex in B16 cells [1]. This is a direct biochemical readout of the compound's proposed mechanism of action, providing stronger evidence of target specificity than assays measuring downstream effects alone.

Target Engagement Western Blot Mechanism of Action

High-Value Research and Industrial Applications for Serpin B9-IN-1 (BTCA)


Mechanistic Dissection of the Serpin B9-Granzyme B Axis in Cancer Immune Evasion

Serpin B9-IN-1 is the reagent of choice for researchers aiming to establish the functional role of the Sb9-GrB interaction. The direct evidence of concentration-dependent disruption of the Sb9-GrB complex [1] provides a reliable tool for molecular biology and biochemistry studies, such as co-immunoprecipitation (Co-IP) and Western blot assays, to confirm pathway modulation. This is critical for publications where target engagement must be demonstrated unequivocally.

Preclinical In Vivo Modeling of Bone Metastasis and Tumor Immunogenicity

For oncology-focused biotech and academic labs, Serpin B9-IN-1 is uniquely positioned for in vivo studies of bone metastasis. The quantified reduction in metastatic cancer cell survival [1] and the measured delay in metastasis onset [2] in the LCBM mouse model provide validated endpoints for evaluating the compound's therapeutic potential. This makes it a key tool for studying the immunobiology of metastasis and testing combination therapies aimed at preventing or treating bone metastases [1].

Functional Screening and Validation of Apoptosis Sensitization

The superior ability of Serpin B9-IN-1 to induce caspase-3 activity compared to another Sb9 inhibitor [1] makes it the preferred compound for functional screens assessing tumor cell sensitization to apoptosis. This application is crucial for identifying synergistic drug combinations that can overcome Sb9-mediated resistance to therapies like checkpoint inhibitors or CAR-T cell therapy [2].

Development of Sb9-Targeted Assays and Diagnostic Tools

Given its specificity, Serpin B9-IN-1 can serve as a positive control or calibration standard in the development of novel biochemical assays designed to screen for more potent or drug-like Sb9 inhibitors. Its well-documented activity in reducing the Sb9-GrB complex [1] provides a benchmark for evaluating new chemical entities targeting the same pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serpin B9-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.